Technical Guide: Solubility Profile of Ethylene Glycol Di-N-Butyrate (EGDB)
Technical Guide: Solubility Profile of Ethylene Glycol Di-N-Butyrate (EGDB)
This guide provides an in-depth technical analysis of the solubility profile of Ethylene Glycol Di-N-Butyrate (EGDB) . It is structured to support researchers and formulation scientists in optimizing solvent selection for drug delivery systems, polymer coatings, and synthesis workflows.[1]
CAS: 105-72-6 Synonyms: Glycol Dibutyrate, Ethylene Dibutyrate Molecular Formula: C₁₀H₁₈O₄ Molecular Weight: 202.25 g/mol [1][2]
Executive Summary & Physicochemical Profile
Ethylene Glycol Di-N-Butyrate is a diester formed by the condensation of ethylene glycol and butyric acid. Its structure comprises a central ethylene spacer flanked by two butyrate ester groups. This molecular architecture dictates its solubility behavior: the central polar ester linkages provide dipole-dipole interaction sites, while the terminal butyl chains impart significant lipophilicity.[1]
Key Physicochemical Parameters:
| Parameter | Value | Relevance to Solubility |
|---|---|---|
| LogP (Octanol/Water) | ~2.26 (Est.) | Indicates moderate lipophilicity; predicts poor water solubility and high affinity for organic solvents. |
| Water Solubility | ~0.050% (w/w) | Practically insoluble in water; requires co-solvents or surfactants for aqueous formulations. |
| Boiling Point | 240 °C | High boiling point makes it a low-volatility solvent (plasticizer). |
| Density | 1.024 g/mL | Slightly denser than water; forms the bottom layer in biphasic aqueous extractions. |
Thermodynamic Basis of Solubility
To understand why EGDB dissolves in specific solvents, we analyze its thermodynamic interactions using Hansen Solubility Parameters (HSP).[1]
Hansen Solubility Parameters (HSP) Analysis
While empirical HSP values for EGDB are rare in literature, we can derive a high-confidence prediction using Group Contribution Methods based on its structural analogs: Ethylene Glycol Diacetate (shorter chain) and Ethylene Glycol Dibutyl Ether (ether linkage).[1]
-
Dispersion (
): Derived from the butyl chains. Similar to aliphatic hydrocarbons. -
Polarity (
): Derived from the two ester carbonyls. Moderate polarity, but "diluted" by the butyl chains compared to the acetate analog.[1] -
Hydrogen Bonding (
): Low.[3] As an ester, EGDB acts only as a hydrogen bond acceptor (HBA), lacking donor (HBD) capability.[1]
Predicted HSP Vector for EGDB:
Implication: EGDB sits in the "Solubility Sphere" of moderately polar aprotic solvents (e.g., Ketones, Esters) and chlorinated solvents.[1] It is incompatible with highly polar protic networks (Water) due to the high energy cost of disrupting water's H-bond network.
Solubility Prediction Logic (Graphviz)[1]
Figure 1: Mechanistic breakdown of EGDB solubility based on intermolecular forces.
Empirical Solubility Data
The following data categorizes solvent compatibility for EGDB. This table consolidates literature data with theoretical predictions based on the LogP/HSP profile.
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Polar Protic | Water | Insoluble (<0.1%) | Hydrophobic effect dominates; high interfacial tension. |
| Ethanol | Soluble | Ethanol's alkyl chain interacts with butyl groups; OH group tolerates the ester. | |
| Isopropanol | Soluble | Similar to ethanol but better lipophilic match. | |
| Polar Aprotic | Acetone | Highly Soluble | Perfect dipole-dipole alignment; entropy of mixing is favorable. |
| Ethyl Acetate | Miscible | "Like dissolves like" (Ester-Ester interaction). | |
| DMSO | Soluble | DMSO dissolves almost all esters, though isolation may be difficult due to high BP. | |
| Chlorinated | Chloroform | Miscible | Excellent solvent; H-bond donor (CHCl3) interacts with Ester Acceptor. |
| DCM | Miscible | Standard solvent for extracting EGDB from water. | |
| Non-Polar | Toluene | Miscible | Strong dispersion force interaction with butyl chains. |
| Hexane | Soluble | Soluble due to significant aliphatic character (8 carbons in butyl chains). | |
| Diethyl Ether | Miscible | Low polarity match; excellent for extraction. |
Experimental Protocol: Saturation Solubility Determination
For researchers needing precise solubility values (e.g., for formulation stability), use this Shake-Flask Method with HPLC/GC Detection . This protocol minimizes errors from supersaturation and phase separation.
Reagents & Equipment[1]
-
Analyte: Ethylene Glycol Di-N-Butyrate (>98% purity).
-
Solvent: Target solvent (e.g., Phosphate Buffer pH 7.4, Water).[1]
-
Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC or GC-FID.
Workflow Diagram (Graphviz)
Figure 2: Standardized Shake-Flask Protocol for determining saturation solubility.
Step-by-Step Methodology
-
Preparation: Add excess EGDB to 10 mL of the target solvent in a glass vial. Ensure a visible oil droplet or second phase persists (indicating saturation).
-
Equilibration: Agitate the mixture at the target temperature (typically 25°C or 37°C) for 24 to 48 hours . Note: Viscous esters like EGDB require longer equilibration than solids to reach thermodynamic equilibrium.
-
Phase Separation: Stop agitation and allow the layers to settle for 4 hours. Since EGDB (Density ~1.02) is close to water, centrifugation (3000 rpm, 15 min) is recommended to break any emulsion.[1]
-
Sampling: Carefully withdraw the aqueous/solvent phase using a glass syringe.
-
Filtration: Pass the sample through a 0.45 µm PTFE filter (hydrophobic filters may bind the ester, so pre-saturate the filter or use PVDF if compatible).[1]
-
Quantification:
-
GC-FID (Preferred): Direct injection or extraction into Hexane.
-
HPLC-UV: Detection at 210-220 nm (ester carbonyl absorption). Warning: Low sensitivity at this wavelength; ensure rigorous blank subtraction.
-
Applications in Drug Development
Understanding the solubility of EGDB is critical for the following pharmaceutical applications:
-
Plasticizer for Polymer Coatings:
-
EGDB is miscible with polymers like Ethyl Cellulose and Nitrocellulose .[4] It is used to lower the glass transition temperature (
) of polymeric films used in controlled-release tablets. -
Solubility Insight: Its insolubility in water prevents "dose dumping" (rapid leaching of the plasticizer) in the GI tract, maintaining the integrity of the release-controlling membrane.[1]
-
-
Solvent for Synthesis:
-
Used as a high-boiling (240°C) reaction medium for esterifications or condensations where water removal is required (azeotropic distillation).
-
-
Emulsion Formulations:
-
Acts as the oil phase in O/W (Oil-in-Water) emulsions for topical delivery. Its polarity allows it to solubilize moderately lipophilic actives (LogP 2-4) better than pure hydrocarbon oils.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135966, Ethylene glycol di-N-butyrate. Retrieved from .
-
The Good Scents Company (2025). Ethylene glycol dibutyrate Physical Properties and Solubility Data. Retrieved from .[1]
-
LookChem (2025). CAS 105-72-6 Ethylene Glycol Di-N-Butyrate Chemical Properties.[2] Retrieved from .
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press. (Referenced for Group Contribution Method logic).
